molecular formula C10H20N2O3 B1445827 cis-3-(Boc-amino)-4-methoxypyrrolidine CAS No. 128739-89-9

cis-3-(Boc-amino)-4-methoxypyrrolidine

Cat. No. B1445827
M. Wt: 216.28 g/mol
InChI Key: PIGDOXPNNMFBNA-SFYZADRCSA-N
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Description

Boc-amino compounds are generally used in peptide synthesis. The Boc group (tert-butyloxycarbonyl) is a common protecting group for amines in organic synthesis. The Boc group can be added to the amine under mild conditions, and it can be removed using strong acids .


Synthesis Analysis

The synthesis of Boc-amino compounds typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base .


Molecular Structure Analysis

The molecular structure of Boc-amino compounds consists of a Boc group attached to the nitrogen atom of the amine. The Boc group is a carbamate, which is an ester derived from carbonic acid .


Chemical Reactions Analysis

In peptide synthesis, the Boc group can be selectively removed in the presence of other protecting groups using strong acids like trifluoroacetic acid (TFA). This allows for the selective deprotection of amines in multi-step synthetic sequences .

Scientific Research Applications

Synthesis of Complex Organic Compounds

  • cis-3-(Boc-amino)-4-methoxypyrrolidine is instrumental in the stereoselective synthesis of amino acids and peptides, serving as a building block for the creation of compounds with medicinal significance. For instance, it has been used in the efficient synthesis of cis- and trans-3-hydroxypipecolic acids, which are nonproteinogenic cyclic alpha-amino acids found in numerous natural and synthetic compounds with medicinal importance (Liang & Datta, 2005).

Development of Pharmaceutical Intermediates

  • The compound is key in producing epoxy amino acids, leading to four stereoisomers of 4-hydroxyproline derivatives, which are significant in medicinal chemistry and drug design (Krishnamurthy et al., 2014).
  • It is also crucial in the palladium-catalyzed synthesis of isoxazolidines, a reaction that yields cis-3,5-disubstituted isoxazolidines with high diastereoselectivity, offering a superior alternative to traditional methods for producing these compounds (Lemen et al., 2009).

Chemoenzymatic Synthesis Applications

  • cis-3-(Boc-amino)-4-methoxypyrrolidine plays a role in the chemoenzymatic synthesis of various organic molecules, such as the enantioselective synthesis of key segments of neuronal nitric oxide synthase inhibitors and related 3-aminopyridinylmethyl-4-hydroxypyrrolidines. This process highlights the compound's importance in producing optically pure substances required for the synthesis of selective inhibitors (Villar-Barro et al., 2017).

Safety And Hazards

Like all chemicals, Boc-amino compounds should be handled with care. They should be used only in a laboratory setting, following appropriate safety protocols .

Future Directions

The use of Boc-amino compounds in peptide synthesis is a well-established field. Future research may focus on developing new protecting groups that can be removed under milder conditions, or that offer selectivity for different functional groups .

properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-methoxypyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGDOXPNNMFBNA-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-(Boc-amino)-4-methoxypyrrolidine

CAS RN

128739-89-9
Record name rac-tert-butyl N-[(3R,4S)-4-methoxypyrrolidin-3-yl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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